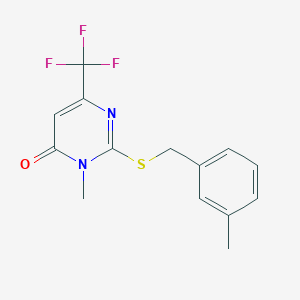

3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone

Descripción

3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS: 156112-54-8) is a pyrimidinone derivative characterized by a trifluoromethyl group at position 6, a 3-methyl substituent at position 3, and a (3-methylbenzyl)sulfanyl moiety at position 2. Its structure combines electron-withdrawing (trifluoromethyl) and lipophilic (benzylsulfanyl) groups, which may enhance metabolic stability and target binding .

Propiedades

IUPAC Name |

3-methyl-2-[(3-methylphenyl)methylsulfanyl]-6-(trifluoromethyl)pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2OS/c1-9-4-3-5-10(6-9)8-21-13-18-11(14(15,16)17)7-12(20)19(13)2/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHLXTXNMALHJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC(=CC(=O)N2C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, using reagents like trifluoromethyl iodide (CF3I) in the presence of a radical initiator.

Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol (R-SH) reacts with a suitable leaving group on the pyrimidinone core.

Final Functionalization: The methylbenzyl group can be attached via a coupling reaction, such as a Friedel-Crafts alkylation, using a methylbenzyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Amines, thiols, alkyl halides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Dihydropyrimidines

Substitution: Amino or thio-substituted pyrimidinones

Aplicaciones Científicas De Investigación

3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to hydrophobic pockets in proteins . The sulfanyl group can form covalent bonds with nucleophilic residues, leading to inhibition or modulation of the target’s activity .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Pyrimidinones

Substituent Variations at Position 2 (Sulfanyl Group)

The sulfanyl group at position 2 is a critical determinant of activity. Key analogs include:

- Chlorinated analogs () introduce electronegative effects, altering electronic distribution and hydrogen-bonding capacity .

- Sulfanyl Group Size : Methylsulfanyl () reduces molecular weight (~270 g/mol) but decreases lipophilicity, whereas benzylsulfanyl derivatives (e.g., target compound: ~342 g/mol) enhance membrane permeability .

Substituent Variations at Position 6 (Trifluoromethyl vs. Other Groups)

The trifluoromethyl group at position 6 is a hallmark of this compound class. Notable analogs include:

- Trifluoromethyl Advantage : The CF₃ group improves bioavailability by resisting oxidative metabolism and enhancing electronegativity, critical for interactions with ATP-binding pockets in kinases .

- Aromatic Substituents: Pyridinyl or quinoxalinyl groups () may augment binding to aromatic residues in proteins but could increase molecular weight and reduce solubility .

Physicochemical Data

Actividad Biológica

3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a synthetic organic compound characterized by its unique structural features, including a pyrimidinone core and multiple functional groups such as trifluoromethyl and sulfanyl. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C14H13F3N2OS

- Molecular Weight : 314.33 g/mol

- CAS Number : 339101-63-2

The biological activity of 3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is believed to stem from its interaction with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while the sulfanyl group can form covalent bonds with proteins, potentially inhibiting their functions. The pyrimidinone core may interact with nucleic acids or enzymes, modulating their activities and leading to various biological effects.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyrimidine derivatives, including those similar to 3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone. For instance, derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .

Cytotoxicity and Anticancer Properties

Research into the cytotoxic effects of similar compounds has revealed promising results. For example, triazolo-pyridazine/pyrimidine derivatives exhibited significant cytotoxicity against cancer cell lines (A549, MCF-7, HeLa), with IC50 values indicating effective inhibition of cell growth. The most potent compound in these studies showed an IC50 value as low as 1.06 μM against A549 cells . While specific data on 3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is limited, its structural similarities suggest potential anticancer activity.

Case Studies

- Cytotoxicity Evaluation : In a study evaluating various pyrimidine derivatives, compounds were tested using the MTT assay against multiple cancer cell lines. Results indicated that modifications to the pyrimidine structure significantly impacted biological activity, suggesting that further structural optimization could enhance efficacy against tumor cells .

- Antimicrobial Testing : Another study assessed the antimicrobial potential of sulfanyl-containing compounds against pathogenic bacteria. The results demonstrated that certain derivatives exhibited significant antibacterial activity, supporting further investigation into the therapeutic applications of related compounds .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.